molecular formula C16H19NO5 B13144418 Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-

Cat. No.: B13144418
M. Wt: 305.32 g/mol
InChI Key: YDYLAUXUHIXCDN-IHRRRGAJSA-N
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Description

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound with a unique structure that combines elements of furo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester typically involves multi-step reactions. One common method includes the use of Rh-catalyzed tandem reactions to construct the furo[2,3-c]pyridine core . This process often involves cyclization and functional group modifications to achieve the desired ester form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, disrupting key cellular pathways and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester is unique due to its specific ester functional group and the hexahydro modification, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2S,3aS,7aR)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14-/m0/s1

InChI Key

YDYLAUXUHIXCDN-IHRRRGAJSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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